molecular formula C4H10N2 B1265635 3-Aminopyrrolidine CAS No. 79286-79-6

3-Aminopyrrolidine

Cat. No. B1265635
CAS RN: 79286-79-6
M. Wt: 86.14 g/mol
InChI Key: NGXSWUFDCSEIOO-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine is an important compound in organic chemistry and pharmaceutical research due to its utility as a building block in the synthesis of various active pharmaceutical ingredients and complex organic molecules. Its synthesis and properties are of considerable interest for developing novel compounds with significant biological activities.

Synthesis Analysis

The synthesis of 3-Aminopyrrolidines can be achieved through various methodologies, including the ring rearrangement of 2-aminomethylazetidines, a process mediated by boron trifluoride to yield enantiopure 3-aminopyrrolidines in good yield (Vargas-Sanchez et al., 2005). Another method involves the diastereoselective conjugate addition for asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid (Bunnage et al., 2004). Moreover, synthesis from alpha-aminoacids, illustrating a path from D-alanine to the antipsychotic compound nemonapride, showcases the versatility of 3-aminopyrrolidine syntheses (Hoang et al., 2008).

Molecular Structure Analysis

The molecular structure of 3-Aminopyrrolidine is foundational to its reactivity and application in synthesis. The compound's structure facilitates its involvement in various chemical reactions, serving as a precursor to many complex molecules. Its analysis is crucial for understanding the mechanisms underlying its reactivity and the synthesis of derivatives.

Chemical Reactions and Properties

3-Aminopyrrolidines participate in a range of chemical reactions, including ring expansion, cyclization, and conjugate addition, to produce a variety of complex molecules. Their utility in synthesizing chiral ligands, polycyclic spiropyrrolidine oxindoles, and derivatives with potential pharmacological activities highlights their broad applicability in medicinal chemistry (Suero et al., 2002).

Scientific Research Applications

  • Synthesis of Pharmaceutically Active Substances : 3-Aminopyrrolidine serves as an intermediate in the synthesis of many pharmaceutically active substances. For instance, Han et al. (2018) demonstrated the synthesis of optically active tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, emphasizing its utility in industrial preparation due to mild reaction conditions and economic viability (Han et al., 2018).

  • Development of New Synthesis Methods : Vargas-Sanchez et al. (2005) developed a method for creating enantiopure 3-aminopyrrolidines, demonstrating the versatility of 3-aminopyrrolidine in various synthesis contexts (Vargas-Sanchez et al., 2005).

  • Antagonistic Activity against Human Chemokine Receptor : Lim et al. (2010) synthesized novel 3-aminopyrrolidine derivatives and evaluated their antagonistic activity against human chemokine receptor 2, highlighting its potential in developing new pharmaceutical agents (Lim et al., 2010).

  • Use in Chemical Reactions : Suero et al. (2002) described the preparation of 3-aminopyrrolidines by cyclization of neutral α-aminoalkyl radicals, indicating its role in facilitating complex chemical reactions (Suero et al., 2002).

  • Asymmetric Synthesis and Properties in Antibacterial Agents : Rosen et al. (1988) focused on the asymmetric synthesis and properties of the enantiomers of an antibacterial agent incorporating 3-aminopyrrolidine, demonstrating its importance in enhancing the efficacy of pharmaceutical compounds (Rosen et al., 1988).

  • Involvement in Neuroprotective Drugs : Battaglia et al. (1998) explored the use of Aminopyrrolidine-2R,4R-dicarboxylated as a selective agonist of metabotropic glutamate receptors, indicating its potential application in neuroprotective drugs (Battaglia et al., 1998).

Safety And Hazards

3-Aminopyrrolidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine, the core structure of 3-Aminopyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 3-Aminopyrrolidine and its derivatives could have promising future applications in drug discovery and development .

properties

IUPAC Name

pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSWUFDCSEIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276538, DTXSID10869408
Record name 3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrrolidine

CAS RN

79286-79-6
Record name 3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,480
Citations
A Corruble, JY Valnot, J Maddaluno… - Journal of the …, 1997 - ACS Publications
The structure of two chiral N,N‘-disubstituted-3-aminopyrrolidine lithium amides 3 and 4 in solution in THF-d 8 has been studied at low temperatures by high-field 1 H, 13 C, and 6 Li …
Number of citations: 78 pubs.acs.org
A Corruble, JY Valnot, J Maddaluno… - The Journal of Organic …, 1998 - ACS Publications
… In conclusion, we have shown that chiral 3-aminopyrrolidine lithium amides bearing bulky substituents on the 3-amino position induce good selectivities (up to 77%) in the condensation …
Number of citations: 64 pubs.acs.org
N Reenabthue, C Boonlua, C Vilaivan… - Bioorganic & medicinal …, 2011 - Elsevier
… This work aims to explore the effect of incorporating 3-aminopyrrolidine-4-carboxylic acid (APC), which is isosteric to the ACPC spacer, into the acpcPNA. It is expected that the …
Number of citations: 25 www.sciencedirect.com
Y Yuan, S Desjardins, A Harrison-Marchand, H Oulyadi… - Tetrahedron, 2005 - Elsevier
… We have shown in this work that adding 2 equiv of methyllithium to 3-aminopyrrolidine 6 leads, in THF-d 8 and at −90 C, to an exo aza-norbornyl-type aggregate similar to that …
Number of citations: 38 www.sciencedirect.com
A Harrison-Marchand, JY Valnot, A Corruble… - Pure and applied …, 2006 - degruyter.com
An overview of the role of 3-aminopyrrolidine lithium amides (3-APLi's) as chiral ligands for alkyllithiums (AlkLi's) is presented. Synthetic developments as well as NMR characterizations …
Number of citations: 29 www.degruyter.com
S Jarzyński, A Rapacz, A Dziubina, E Pękala… - Biomedicine & …, 2023 - Elsevier
A series of 3-aminopyrrolidine-2,5-dione derivatives was synthesized and tested for anticonvulsant activity. Succinimide derivatives were obtained from a simple solvent-based reaction …
Number of citations: 4 www.sciencedirect.com
K Flinois, Y Yuan, C Bastide, A Harrison-Marchand… - Tetrahedron, 2002 - Elsevier
… We have focused our research on chiral 3-aminopyrrolidine (3-AP) lithium amides that behave as potent auxiliaries in the alkylation reaction. The low-temperature formation of a non-…
Number of citations: 42 www.sciencedirect.com
G Barozzino-Consiglio, Y Yuan, C Fressigné… - …, 2015 - ACS Publications
Lithium acetylides form, with 3-aminopyrrolidine lithium amides, noncovalent 1/1 mixed aggregates that have been characterized by 1D and 2D multinuclear NMR spectroscopy and …
Number of citations: 21 pubs.acs.org
PA Sturm, M Cory, DW Henry, JW McCall… - Journal of Medicinal …, 1977 - ACS Publications
… In addition, we continued our investigation of DEC analogues with the synthesis and antifilarial evaluation of 3-aminopyrrolidine analogues of DEC (5-8). These compounds possess the …
Number of citations: 18 pubs.acs.org
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
… effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds bearing novel scaffold of (S)-3-aminopyrrolidine …
Number of citations: 52 www.sciencedirect.com

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